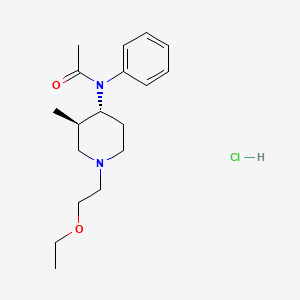

Indeloxazine hydrochloride, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Clorhidrato de Indeloxazina típicamente implica la reacción de morfolina con cloruro de metilo 1H-inden-7-iloxi bajo condiciones controladas. La reacción se lleva a cabo en presencia de una base adecuada para facilitar la formación del producto deseado. Las condiciones de reacción, incluyendo la temperatura y la elección del disolvente, se optimizan para lograr un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de Clorhidrato de Indeloxazina puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y eficiencia consistentes. El proceso incluye pasos de purificación como la recristalización y la cromatografía para obtener el producto final con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Clorhidrato de Indeloxazina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde el átomo de cloro en la sal de clorhidrato es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidróxido de sodio en solución acuosa.

Principales Productos Formados

Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Utilizado como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores y su posible uso en neurofarmacología.

Medicina: Explorado por su potencial terapéutico en el tratamiento de trastornos neurológicos como la depresión y la ansiedad.

Mecanismo De Acción

El mecanismo de acción del Clorhidrato de Indeloxazina implica su interacción con los sistemas de neurotransmisores en el cerebro. Se cree que modula los niveles de serotonina y norepinefrina, lo que lleva a sus posibles efectos antidepresivos y ansiolíticos. El compuesto se dirige a receptores y vías específicas involucrados en la regulación del estado de ánimo y la función cognitiva .

Comparación Con Compuestos Similares

Compuestos Similares

Clorhidrato de Fluoxetina: Otro compuesto con propiedades antidepresivas, pero con un mecanismo de acción diferente.

Clorhidrato de Sertralina: Uso terapéutico similar, pero difiere en su estructura química y afinidad por los receptores.

Clorhidrato de Paroxetina: Comparte algunos efectos farmacológicos, pero tiene objetivos moleculares distintos.

Singularidad

El Clorhidrato de Indeloxazina es único en su interacción específica con los sistemas de neurotransmisores y su posible acción dual en los niveles de serotonina y norepinefrina. Esta acción dual lo distingue de otros compuestos similares que pueden dirigirse principalmente a un solo sistema de neurotransmisores .

Propiedades

Número CAS |

76489-35-5 |

|---|---|

Fórmula molecular |

C14H18ClNO2 |

Peso molecular |

267.75 g/mol |

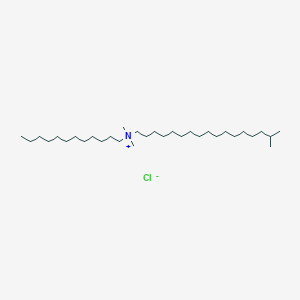

Nombre IUPAC |

(2S)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride |

InChI |

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m0./s1 |

Clave InChI |

KEBHLNDPKPIPLI-YDALLXLXSA-N |

SMILES isomérico |

C1CO[C@@H](CN1)COC2=CC=CC3=C2CC=C3.Cl |

SMILES canónico |

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)